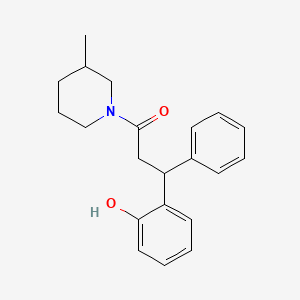![molecular formula C21H22BFO3 B15222164 (Z)-2-((3-fluorodibenzo[b,e]oxepin-11(6H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15222164.png)
(Z)-2-((3-fluorodibenzo[b,e]oxepin-11(6H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-((3-fluorodibenzo[b,e]oxepin-11(6H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that features a fluorinated dibenzo[b,e]oxepin core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((3-fluorodibenzo[b,e]oxepin-11(6H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multiple steps. One common approach starts with the preparation of 3-fluorodibenzo[b,e]oxepin-11(6H)-one, which is then subjected to a series of reactions to introduce the dioxaborolane moiety. The reaction conditions often involve the use of palladium-catalyzed coupling reactions, which are known for their efficiency in forming carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-2-((3-fluorodibenzo[b,e]oxepin-11(6H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The fluorine atom in the dibenzo[b,e]oxepin core can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a variety of functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-2-((3-fluorodibenzo[b,e]oxepin-11(6H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has been studied for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of these targets is beneficial .
Industry
In industry, this compound can be used in the production of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials .
Mecanismo De Acción
The mechanism of action of (Z)-2-((3-fluorodibenzo[b,e]oxepin-11(6H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
3-fluorodibenzo[b,e]oxepin-11(6H)-one: This compound shares the dibenzo[b,e]oxepin core but lacks the dioxaborolane moiety.
Phenylamino-substituted 6,11-dihydro-dibenzo[b,e]oxepin-11-ones: These compounds are structurally similar but have different substituents on the dibenzo[b,e]oxepin core.
Uniqueness
What sets (Z)-2-((3-fluorodibenzo[b,e]oxepin-11(6H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane apart is its combination of the fluorinated dibenzo[b,e]oxepin core with the dioxaborolane moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for a wide range of applications.
Propiedades
Fórmula molecular |
C21H22BFO3 |
|---|---|
Peso molecular |
352.2 g/mol |
Nombre IUPAC |
2-[(Z)-(3-fluoro-6H-benzo[c][1]benzoxepin-11-ylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C21H22BFO3/c1-20(2)21(3,4)26-22(25-20)12-18-16-8-6-5-7-14(16)13-24-19-11-15(23)9-10-17(18)19/h5-12H,13H2,1-4H3/b18-12- |
Clave InChI |
ULKZECNDTHFDTC-PDGQHHTCSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)/C=C/2\C3=C(C=C(C=C3)F)OCC4=CC=CC=C42 |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C=C2C3=C(C=C(C=C3)F)OCC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



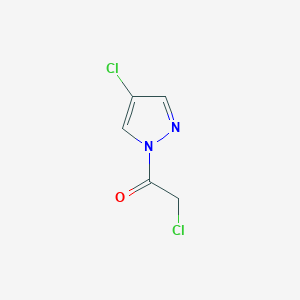

![tert-Butyl (S,Z)-4-(hydroxyimino)-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15222090.png)
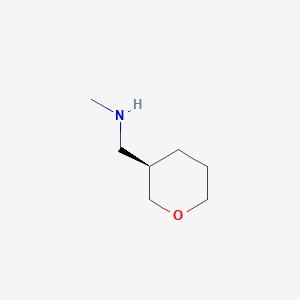
![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridine](/img/structure/B15222097.png)
![(E)-N-methoxy-2-methyl-2,7-diazaspiro[3.4]octan-5-imine](/img/structure/B15222109.png)
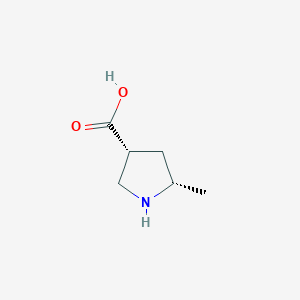
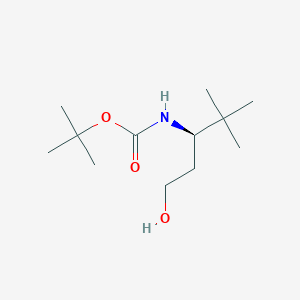
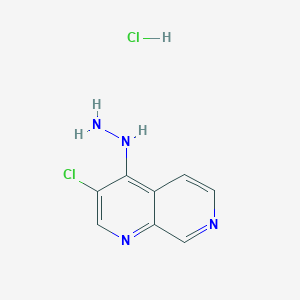
![Ethyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B15222159.png)
![2-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-amine](/img/structure/B15222170.png)

